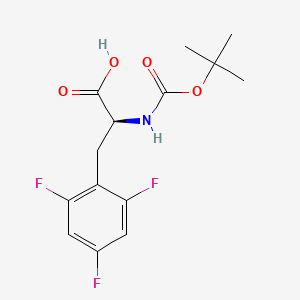

Boc-2,4,6-Trifluoro-L-Phenylalanine

Description

Significance of Unnatural Amino Acids in Advancing Biomolecular Science

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally encoded by the universal genetic code. researchgate.net Their integration into proteins and peptides has become a cornerstone of modern biomolecular science for several compelling reasons:

Expansion of Chemical Diversity : UAAs introduce novel chemical functionalities into proteins, thereby expanding their chemical diversity and enabling the creation of biomolecules with enhanced stability and activity. researchgate.netnih.gov

Site-Specific Probes : By incorporating UAAs with unique spectroscopic properties, such as fluorescent tags, researchers can monitor protein conformation and dynamics in real-time. orgsyn.org This provides invaluable insights into complex biological processes.

Therapeutic Development : Peptides and proteins containing UAAs often exhibit improved stability and bioavailability, making them attractive candidates for drug development. nih.gov The introduction of UAAs can optimize the activity, selectivity, and stability of drug molecules. nih.gov

Protein Engineering : The incorporation of UAAs allows for the rational design of enzymes with improved catalytic efficiency and selectivity, opening up new possibilities in biocatalysis. researchgate.net

The ability to introduce precise chemical modifications through UAAs provides a powerful methodology for both understanding and engineering intricate biological systems.

Strategic Rationale for Trifluorination of Phenylalanine Residues in Research Design

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine is a deliberate and strategic modification in the design of unnatural amino acids. nih.gov Fluorine's high electronegativity and small size allow it to act as a subtle yet impactful probe. The introduction of fluorine atoms can significantly modulate the properties of the amino acid side chain:

Enhanced Hydrophobicity : Fluorination increases the hydrophobicity of the aromatic side chain, which can enhance protein stability and binding affinity. nih.gov

Altered Electrostatics : The electron-withdrawing nature of fluorine atoms modifies the electronic properties of the phenyl ring, influencing non-covalent interactions that are crucial for molecular recognition and protein stability. nih.gov

Conformational Control : The presence of fluorine can impose conformational constraints on the amino acid side chain, which can be used to stabilize specific secondary structures within peptides and proteins.

Increased Metabolic Stability : The carbon-fluorine bond is exceptionally strong, rendering fluorinated compounds more resistant to metabolic degradation and thereby increasing their in vivo half-life. nih.gov

¹⁹F NMR Probe : The fluorine-19 nucleus is a sensitive NMR probe that allows for the detailed study of protein structure, dynamics, and ligand binding without background interference from other atoms in the biological system. nih.gov

The trifluorination at the 2, 4, and 6 positions of the phenyl ring in Boc-2,4,6-Trifluoro-L-Phenylalanine is a specific arrangement that leverages these effects to provide a unique tool for researchers.

Overview of this compound's Specific Utility in Academic Investigations

While detailed research findings specifically on this compound are not as prevalent as for other fluorinated analogs, its utility can be extrapolated from the established principles of fluorine's effects on amino acids and peptides. The Boc protecting group is a standard tool in solid-phase peptide synthesis, enabling the controlled and sequential addition of amino acids.

The distinct properties of the 2,4,6-trifluorophenyl side chain render this amino acid derivative particularly advantageous in several research contexts:

Modulation of Protein Stability : The incorporation of 2,4,6-Trifluoro-L-Phenylalanine can be used to systematically probe and enhance protein stability. The increased hydrophobicity of the side chain can fortify the hydrophobic core of a protein, leading to greater thermal and chemical stability.

Conformational Studies of Peptides : The trifluorinated phenyl ring can influence the conformational preferences of a peptide backbone. This can be utilized to stabilize specific secondary structures, such as β-turns, which are often critical for biological activity.

Investigation of Protein-Protein Interactions : The altered electrostatic and hydrophobic nature of the 2,4,6-trifluorophenylalanine side chain can be used to investigate the importance of aromatic interactions at protein-protein interfaces.

¹⁹F NMR-Based Assays : The presence of three fluorine atoms provides a strong signal for ¹⁹F NMR spectroscopy. This makes it a valuable tool for studying protein-ligand interactions, protein folding, and conformational changes in a non-invasive manner.

Table 1: Physicochemical Properties of Phenylalanine and a Trifluorinated Analog

| Property | L-Phenylalanine | 2,4,6-Trifluoro-L-Phenylalanine (Predicted) |

|---|---|---|

| Molecular Weight (g/mol) | 165.19 | 219.17 |

| LogP (Octanol-Water Partition Coefficient) | -1.38 | Higher (more lipophilic) |

| pKa (Carboxyl Group) | ~2.2 | Lower (more acidic) |

| pKa (Ammonium Group) | ~9.3 | Slightly Lower |

Table 2: Research Findings on the Impact of Phenylalanine Fluorination

| Research Area | Finding | Implication |

|---|---|---|

| Protein Stability | Incorporation of fluorinated phenylalanine can increase the melting temperature of a protein. | Enhanced thermal stability. |

| Enzyme Inhibition | Peptide-based inhibitors with fluorinated phenylalanine show high specificity for certain proteasome subunits. researchgate.net | Development of more selective therapeutic agents. |

| Peptide Conformation | Fluorination can induce and stabilize folded conformations, such as β-turns, in peptides. | Control over peptide secondary structure and biological activity. |

| Ligand Binding | Fluorinated analogs can alter the binding affinity of peptides to their receptors. | Fine-tuning of ligand-receptor interactions. |

Structure

3D Structure

Properties

Molecular Weight |

319.28 |

|---|---|

Origin of Product |

United States |

Advanced Synthetic Methodologies for Boc 2,4,6 Trifluoro L Phenylalanine and Its Precursors

Chemo-Enzymatic and Asymmetric Synthesis Approaches to Trifluorinated Phenylalanine Scaffolds for Research

The synthesis of the core trifluorinated phenylalanine structure with precise stereochemical control is foundational. Researchers employ a variety of sophisticated methods, including chemo-enzymatic and asymmetric syntheses, to produce enantiomerically pure fluorinated phenylalanines.

Chemo-Enzymatic Synthesis: This approach leverages the high selectivity of enzymes to resolve racemic mixtures or to catalyze stereoselective reactions. For instance, enzymes like phenylalanine aminomutase (PAM) can catalyze the stereoselective addition of ammonia (B1221849) to fluoro-cinnamic acid derivatives, yielding enantiomerically pure fluorinated phenylalanines with excellent enantioselectivities (ee >99%). nih.gov Another enzymatic strategy involves the hydrolysis of racemic N-acyl amino acid esters using acylases or the hydrolysis of ester groups using proteases like subtilisin, which selectively act on one enantiomer, allowing for the separation of the desired L-amino acid. nih.gov Dehydrogenase enzymes have also been successfully used for the reductive amination of fluorinated keto-acid precursors, such as fluoropyruvates, to produce fluorinated alanines with complete enantiomeric excess. nih.gov

Asymmetric Synthesis: Non-enzymatic asymmetric methods are also widely used to establish the desired stereocenter. A common strategy is the alkylation of chiral glycine (B1666218) enolate equivalents. For example, the Schöllkopf reagent, a chiral bis-lactim ether, can be deprotonated and then alkylated with a 2,4,6-trifluorobenzyl halide. Subsequent hydrolysis yields the desired L-amino acid with high enantiomeric purity. nih.gov Phase-transfer catalysis is another powerful technique, where chiral catalysts, such as derivatives of cinchonidinium bromide, facilitate the asymmetric alkylation of glycine imines with fluorinated benzyl (B1604629) bromides, achieving enantiomeric excesses of up to 98%. nih.govresearchgate.net

Table 1: Comparison of Asymmetric Synthesis Methods for Fluorinated Phenylalanine Scaffolds

| Method | Catalyst/Reagent Type | General Substrate | Typical Enantiomeric Excess (% ee) | Reference(s) |

| Enzymatic Resolution | Subtilisin Carlsberg | N-Cbz-DL-amino acid esters | High | nih.gov |

| Enzymatic Asymmetric Synthesis | Phenylalanine Aminomutase (PAM) | Fluoro-(E)-cinnamic acids | >99% | nih.gov |

| Chiral Auxiliary Alkylation | Schöllkopf Reagent | Fluorinated Benzyl Halides | High | nih.gov |

| Asymmetric Phase-Transfer Catalysis | Cinchona Alkaloid Derivatives | Glycine Schiff Base | <98% | nih.govresearchgate.net |

| Transition-Metal Catalysis | Pd(0) / Chiral Ligand | Aryl Halide & Zinc Homoenolate of Iodoalanine | High | nih.gov |

Application of Boc-Protection Strategies in Solid-Phase and Solution-Phase Amino Acid Synthesis for Research

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids. Its popularity stems from its stability under a broad range of conditions, particularly basic and nucleophilic environments, and its facile removal under moderately acidic conditions. peptide.comorganic-chemistry.org The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. orgsyn.org

Solution-Phase Synthesis: In solution-phase peptide synthesis, the Boc group provides robust protection, allowing for the stepwise construction of peptides in a controlled manner. Its stability enables the use of various coupling reagents and reaction conditions without premature deprotection. This method is advantageous for large-scale synthesis and for complex peptides where purification at intermediate stages is necessary.

Solid-Phase Peptide Synthesis (SPPS): The Boc group was central to the original Merrifield solid-phase peptide synthesis and remains relevant for specific applications, known as the Boc/Bzl strategy. seplite.comnih.gov In this approach, the N-terminal α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more robust, benzyl-based ethers and esters. The synthesis cycle involves:

Attachment of the first Boc-protected amino acid to a solid support resin. seplite.com

Removal of the Boc group using a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com

Neutralization of the resulting ammonium (B1175870) salt with a hindered base like diisopropylethylamine (DIEA). peptide.com

Coupling of the next Boc-amino acid using an activating agent. seplite.com This cycle is repeated until the desired peptide is assembled. The final step involves the simultaneous removal of all side-chain protecting groups and cleavage of the peptide from the resin using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). nih.gov

Table 2: Features of Boc-Protection in Peptide Synthesis Strategies

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis (Boc-SPPS) |

| Principle | Stepwise coupling in solution | Stepwise coupling on a solid support |

| Boc Removal | Trifluoroacetic Acid (TFA) | 20-50% Trifluoroacetic Acid (TFA) in DCM |

| Purification | Possible after each step | Performed after cleavage from resin |

| Final Cleavage | Not applicable (final deprotection) | Strong acids (e.g., HF, TFMSA) |

| Key Advantage | Scalability, intermediate characterization | Automation, speed, excess reagent use |

| Reference(s) | peptide.comseplite.comnih.gov |

Novel Coupling and Derivatization Methodologies for Incorporating Boc-2,4,6-Trifluoro-L-Phenylalanine into Complex Architectures for Research

Once synthesized, this compound serves as a versatile building block for constructing complex molecules. Its incorporation into peptide chains requires the activation of its carboxylic acid group to facilitate amide bond formation.

Coupling Methodologies: Standard peptide coupling reagents are effective for incorporating this fluorinated amino acid. Carbodiimides, such as 1,3-dicyclohexylcarbodiimide (DCC), in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, are commonly used. nih.gov More modern coupling reagents, including phosphonium (B103445) salts (e.g., BOP reagent) and aminium/uronium salts like HATU and HBTU, offer higher efficiency and lower risk of side reactions, especially for coupling sterically hindered amino acids. peptide.com The choice of reagent depends on the specific requirements of the synthesis, such as the scale, the nature of the coupling partners, and the need to preserve sensitive functional groups.

Derivatization for Complex Architectures: this compound can be further derivatized to create unique molecular probes or to enhance its utility. For example, the carboxylic acid can be converted into an active ester, such as a tetrafluorophenyl (TFP) ester. nih.gov These active esters are stable, crystalline solids that can react cleanly with amines to form peptide bonds, making them useful for subsequent coupling steps, including in fragment condensation strategies. nih.gov The unique electronic properties conferred by the trifluorinated ring can also be exploited. The significant reduction in the electron density of the aromatic system alters its potential for cation-π and other non-covalent interactions, a property that researchers use to probe protein structure and function. mpg.de

Table 3: Common Coupling Reagents for Peptide Synthesis

| Reagent Name | Acronym | Class | Primary Use | Reference(s) |

| 1,3-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Activation of carboxylic acids | nih.gov |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Efficient peptide coupling, reduced racemization | peptide.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium Salt | Rapid and efficient coupling, especially for hindered amino acids | peptide.com |

Stereoselective Synthesis and Enantiomeric Purity Control in Research Production

Maintaining the stereochemical integrity of this compound throughout its synthesis and incorporation is critical, as the biological activity of peptides is highly dependent on their precise three-dimensional structure. The "L" configuration is essential for recognition by natural enzymes and receptors.

Control of enantiomeric purity begins with the synthesis of the fluorinated phenylalanine scaffold itself. Asymmetric methods, such as the enzymatic resolutions and chiral auxiliary-based alkylations discussed previously, are designed to produce the L-enantiomer with very high enantiomeric excess (ee), often exceeding 98-99%. nih.gov

During subsequent steps, such as Boc-protection and peptide coupling, reaction conditions must be carefully chosen to prevent racemization. The formation of oxazolone (B7731731) intermediates during carboxyl group activation is a primary pathway for the loss of stereochemical purity. The addition of racemization-suppressing agents like HOBt or the use of modern coupling reagents like HATU effectively minimizes this risk. peptide.com Furthermore, the Boc protecting group itself helps to suppress racemization during the activation and coupling of the amino acid it protects. nih.gov

Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are essential for verifying the enantiomeric purity of the final product and intermediates. These methods allow for the precise quantification of each enantiomer, ensuring that the final this compound meets the stringent quality requirements for use in peptide synthesis and other advanced research applications.

Investigative Applications in Peptide and Protein Engineering Research

Strategies for Site-Specific Incorporation of Boc-2,4,6-Trifluoro-L-Phenylalanine into Peptides and Proteins

The precise placement of this compound within a peptide or protein sequence is paramount to harnessing its unique properties. Researchers have employed several sophisticated strategies to achieve this, primarily revolving around solid-phase peptide synthesis (SPPS) and enzymatic methodologies.

Solid-Phase Peptide Synthesis (SPPS): The most common method for incorporating this compound into synthetic peptides is through SPPS. peptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. The use of the tert-butyloxycarbonyl (Boc) protecting group on the amine of 2,4,6-Trifluoro-L-Phenylalanine is crucial for this process. peptide.com The Boc group prevents unwanted side reactions during the coupling of the next amino acid in the sequence. It is cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the next coupling cycle. peptide.comchempep.com

The general workflow for Boc-SPPS involves:

Deprotection: Removal of the Boc group from the N-terminal amino acid of the resin-bound peptide.

Neutralization: Neutralizing the resulting trifluoroacetate (B77799) salt.

Coupling: Activating the carboxyl group of the incoming Boc-protected amino acid (e.g., this compound) and coupling it to the deprotected N-terminus of the peptide chain.

Washing: Removing excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Enzymatic and In Vivo Incorporation: For larger proteins, in vivo incorporation methods offer a powerful alternative. These strategies often rely on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid. This engineered synthetase recognizes and charges its cognate tRNA with this compound, which is then delivered to the ribosome in response to a unique codon (e.g., an amber stop codon, TAG) that has been introduced into the gene of interest. This allows for the site-specific insertion of the fluorinated amino acid into the protein during translation. While direct in vivo incorporation of a Boc-protected amino acid is not feasible due to the protecting group, the deprotected 2,4,6-Trifluoro-L-Phenylalanine can be incorporated using these advanced biological engineering techniques.

| Incorporation Strategy | Description | Key Considerations |

| Boc-Solid Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of peptides on a solid support using Boc-protected amino acids. | Efficient for short to medium-length peptides. Requires specific deprotection and coupling conditions. |

| Orthogonal Synthetase/tRNA Pairs | In vivo or in vitro protein synthesis using an engineered enzyme that specifically recognizes and incorporates the unnatural amino acid. | Enables incorporation into large proteins at specific sites. Requires the development of a highly specific synthetase. |

| Chemical Ligation | The joining of two synthetic peptides, one of which contains the unnatural amino acid, through a chemical reaction. | Useful for creating larger semi-synthetic proteins. |

Studies on Conformational Modulations Imparted by Trifluorinated Phenylalanine Residues in Peptide Design

The trifluorinated phenyl ring of 2,4,6-Trifluoro-L-Phenylalanine exerts significant influence on the local and global conformation of peptides. The high electronegativity of fluorine atoms alters the electronic distribution of the aromatic ring, while their size, though similar to hydrogen, can introduce subtle steric effects.

The solvent environment plays a crucial role in these conformational modulations. In trifluoroethanol (TFE)-water mixtures, which mimic the environment of a cell membrane, peptides containing fluorinated residues may adopt more structured conformations, such as helices, compared to their non-fluorinated counterparts. nyu.edu This is attributed to the enhanced hydrophobic interactions and altered hydrogen bonding capacity of the fluorinated ring.

| Conformational Aspect | Influence of 2,4,6-Trifluoro-L-Phenylalanine | Investigative Techniques |

| Secondary Structure | Can promote or disrupt α-helical and β-sheet formation depending on the sequence context and solvent. | Circular Dichroism (CD) Spectroscopy |

| Backbone Dihedral Angles (φ, ψ) | The steric and electronic effects can restrict the allowable conformational space of the peptide backbone. | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Side Chain Orientation | The fluorinated ring may favor specific orientations due to electrostatic and steric interactions. | X-ray Crystallography, NMR Spectroscopy |

| Solvent-Dependent Folding | Enhanced propensity to form ordered structures in membrane-mimicking environments. | CD and NMR in various solvent systems |

Engineering of Novel Peptide and Protein Architectures for Mechanistic and Structural Research

The unique properties of this compound make it a valuable tool for the de novo design and engineering of novel peptide and protein structures. By strategically placing this amino acid, researchers can introduce specific functionalities or probes to investigate biological mechanisms and protein structures.

One key application is in the design of peptides with enhanced stability and defined conformations. The introduction of fluorinated residues can rigidify the peptide backbone, leading to more stable structures that can be used as scaffolds for presenting functional motifs.

Furthermore, the fluorine atoms in 2,4,6-Trifluoro-L-Phenylalanine serve as excellent probes for ¹⁹F NMR spectroscopy. This technique is highly sensitive to the local chemical environment, allowing for the study of protein folding, dynamics, and interactions with other molecules without the need for isotopic labeling of the entire protein. The distinct chemical shifts of the fluorine atoms can report on conformational changes and binding events at a specific site within the protein.

Development of Peptide Mimetics and Constrained Systems Utilizing the Compound for Biological Inquiry

Peptide mimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and bioavailability. This compound is a valuable building block in the design of such mimetics. nih.gov

The incorporation of this fluorinated amino acid can introduce conformational constraints, locking the peptide into a bioactive conformation. nih.gov This is particularly useful for designing inhibitors or antagonists of protein-protein interactions. By mimicking the binding interface of a natural peptide, these constrained mimetics can disrupt pathological interactions with high specificity and affinity.

One approach to creating constrained systems is through "stapling," where a covalent bridge is introduced between two amino acid side chains. While not directly involving the trifluorophenyl ring in the linkage, the conformational preferences induced by 2,4,6-Trifluoro-L-Phenylalanine can pre-organize the peptide for efficient stapling, leading to more rigid and potent mimetics. nih.gov

| Application Area | Role of this compound | Example Research Focus |

| Enzyme Inhibitors | Introduction of the fluorinated residue can enhance binding affinity and specificity to the active site. | Design of inhibitors for proteases or kinases. |

| Receptor Antagonists | Mimicking the structure of a natural ligand to block receptor activation. | Development of therapeutics for G protein-coupled receptors (GPCRs). |

| Constrained Peptides | Inducing a specific conformation to improve biological activity and stability. | Creating stapled peptides with enhanced cell permeability. |

Research on the Influence of Trifluorination on Protein Stability and Folding Pathways

The substitution of phenylalanine with 2,4,6-Trifluoro-L-Phenylalanine can have a profound impact on the thermodynamic stability and folding kinetics of a protein. nih.gov The increased hydrophobicity of the trifluorinated ring can lead to enhanced packing of the protein's hydrophobic core, which is a major driving force for protein folding. nih.gov

Studies on the thermal and chemical denaturation of proteins containing fluorinated amino acids have shown that such substitutions can significantly increase the melting temperature (Tm) and the free energy of unfolding (ΔG°). nih.govnih.gov This enhanced stability can be advantageous for the development of more robust protein-based therapeutics and industrial enzymes.

The influence of trifluorination on protein folding pathways is also an active area of research. The altered conformational preferences and interactions of the fluorinated residue can potentially change the folding landscape, favoring or disfavoring certain folding intermediates. Techniques such as stopped-flow fluorescence and CD spectroscopy are used to monitor the kinetics of protein folding and unfolding, providing insights into the mechanism by which these modified proteins attain their native structure.

| Protein Property | Effect of 2,4,6-Trifluoro-L-Phenylalanine Incorporation | Thermodynamic/Kinetic Parameter |

| Thermodynamic Stability | Generally increases protein stability. | Increased melting temperature (Tm), more negative Gibbs free energy of unfolding (ΔG°). |

| Hydrophobic Core Packing | Enhances the packing and burial of the aromatic side chain. | Favorable contribution to the hydrophobic effect. |

| Folding Kinetics | Can alter the rates of folding and unfolding. | Changes in folding and unfolding rate constants (kf and ku). |

| Folding Pathway | May stabilize or destabilize folding intermediates. | Probed by kinetic analysis of folding transitions. |

Contribution to Modern Drug Discovery and Development Methodologies

Role as a Key Building Block in Rational Drug Design Strategies

The introduction of fluorinated phenylalanine analogs is a recognized strategy for improving the biophysical and chemical properties of bioactive molecules. nih.gov Researchers utilize building blocks like Boc-2,4,6-Trifluoro-L-phenylalanine to create peptides and other compounds with improved pharmacokinetic profiles, aiming to develop more effective treatments for a range of diseases, including cancer and neurological disorders. chemimpex.com The presence of the trifluorinated phenyl ring can lead to enhanced metabolic stability, increased binding affinity, and modulated lipophilicity, all of which are critical parameters in drug design. While specific drug candidates publicly listed as containing the 2,4,6-trifluoro isomer are not as common as other patterns like the 2,4,5-trifluoro substitution found in the antidiabetic drug Sitagliptin, the underlying principle of using such building blocks is well-established in pharmaceutical research. beilstein-journals.org

Exploration of Structure-Activity Relationship (SAR) Enhancement via Fluorination in Medicinal Chemistry Research

The substitution of hydrogen with fluorine is a primary tactic in medicinal chemistry for optimizing lead compounds. youtube.com The introduction of fluorine into the phenylalanine ring can modulate key properties such as acidity, hydrophobicity, and conformation, which are central to a molecule's biological activity. nih.gov The 2,4,6-trifluorination pattern on the phenyl ring of phenylalanine creates a unique electronic environment. The high electronegativity of the three fluorine atoms withdraws electron density from the aromatic ring, significantly altering its ability to participate in crucial intermolecular interactions like π-π stacking and cation-π interactions.

This modulation is a key aspect of structure-activity relationship (SAR) studies. By replacing a standard phenylalanine residue with its 2,4,6-trifluorinated counterpart, chemists can probe the importance of the aromatic ring's electronic properties for binding to a biological target. For instance, a decrease in binding affinity upon substitution might suggest a critical role for cation-π interactions with the non-fluorinated ring, whereas an increase could indicate that reduced electron density or altered hydrophobic interactions are favorable. Furthermore, the C-F bond is exceptionally strong, and fluorination at the ortho and para positions can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. nih.gov

Table 2: Influence of Phenyl Ring Fluorination on Physicochemical and Biological Properties

| Property | General Effect of Fluorination | Significance in SAR |

|---|---|---|

| Acidity/Basicity | Can modulate the pKa of nearby functional groups. nih.gov | Alters ionization state at physiological pH, affecting solubility and target interaction. |

| Lipophilicity | Generally increases lipophilicity, affecting cell membrane permeability. nih.gov | Modifies absorption, distribution, metabolism, and excretion (ADME) profile. |

| Conformation | Can influence the preferred conformation of the amino acid side chain and peptide backbone. | Affects how the molecule fits into a binding pocket. |

| Metabolic Stability | C-F bond strength can block metabolic oxidation. nih.gov | Increases drug half-life and bioavailability. |

| Binding Interactions | Alters the nature of the aromatic ring (e.g., cation-π, π-π stacking). | Directly impacts binding affinity and selectivity for the biological target. |

Design and Synthesis of Fluorinated Peptidomimetics for Receptor Ligand and Enzyme Inhibitor Research

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve drug-like properties such as stability and oral bioavailability. This compound is an ideal building block for creating fluorinated peptidomimetics. Its incorporation can confer resistance to proteolytic degradation, a common issue with natural peptide drugs. nih.gov

In the design of enzyme inhibitors or receptor ligands, the trifluorinated phenyl group can serve several purposes. It can act as a bioisostere for other functional groups, or its unique electronic and steric properties can be exploited to achieve enhanced or selective binding. For example, in the development of HIV-1 capsid inhibitors, derivatives of phenylalanine have been explored to bind within a specific pocket of the viral protein. nih.govmdpi.com The synthesis of a library of analogs with different substitutions on the phenyl ring, including fluorination, is a standard approach to optimize binding and antiviral activity. nih.gov By using this compound in such a synthesis, researchers can systematically explore how the specific electronic and conformational constraints imposed by the 2,4,6-trifluoro pattern affect the compound's inhibitory potential. This rational design approach is fundamental to discovering potent and selective modulators of enzyme and receptor function. nih.govgoogle.com

Application in Developing Targeted Research Probes for Biological Pathways

Beyond direct therapeutic applications, this compound is valuable for the development of chemical probes to study biological processes. The fluorine atoms can serve as sensitive reporters for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics without the need for more disruptive labels.

Furthermore, fluorinated phenylalanines are critical precursors for positron emission tomography (PET) imaging agents. nih.gov The radioactive isotope fluorine-18 (B77423) ([¹⁸F]) can be incorporated to create radiolabeled tracers. For instance, [¹⁸F]-fluoro-L-phenylalanine derivatives have been synthesized as potential agents for imaging tumors, which often exhibit increased amino acid uptake. beilstein-journals.org The synthesis of [¹⁸F]-labeled 2,4,6-Trifluoro-L-phenylalanine would allow for the development of novel PET probes. These probes could be used to non-invasively monitor the biodistribution of a drug candidate or to assess the activity of specific amino acid transporters in diseases like cancer. Similarly, fluorescent dyes can be attached to molecules containing this amino acid to create fluorescent probes for detecting specific enzymes or tracking biological pathways via optical imaging. thno.org This dual utility in both therapeutics and diagnostics makes this compound a versatile tool in biochemical research.

Advanced Spectroscopic and Biophysical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. The introduction of fluorinated amino acids like 2,4,6-trifluoro-L-phenylalanine provides a sensitive spectroscopic probe for investigating protein conformation and interactions.

The fluorine-19 (¹⁹F) nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, which results in a sensitivity close to that of protons (~83% relative to ¹H). nih.gov A key advantage of ¹⁹F NMR in biological systems is the absence of endogenous fluorine, ensuring that any observed signal is exclusively from the introduced fluorinated compound, providing a clear window into its local environment without background noise. nih.gov

The chemical shift of the ¹⁹F nucleus is highly sensitive to its surrounding electronic environment. nih.gov This sensitivity allows ¹⁹F NMR to detect subtle conformational changes in proteins and to monitor molecular recognition events such as ligand binding. For instance, when a peptide containing 2,4,6-trifluoro-L-phenylalanine binds to a target molecule, changes in the local environment of the fluorinated side chain can induce significant shifts in the ¹⁹F NMR spectrum. This has been demonstrated in studies where the binding of substrates, inhibitors, or cofactors to enzymes labeled with fluorinated phenylalanine analogues resulted in detectable changes in ¹⁹F chemical shifts, revealing conformational alterations both near the active site and at distant locations. nih.gov

Furthermore, the degeneracy of the ¹⁹F NMR signal in unstructured peptides can be an indicator of good aqueous solubility and a lack of secondary structure, which is a desirable characteristic for certain imaging agents. nih.gov The ability to generate a single, intense ¹⁹F resonance is crucial for applications in cell-based NMR and molecular imaging. nih.gov

Table 1: Key Properties of ¹⁹F Nucleus for NMR Spectroscopy

| Property | Value/Description | Significance in Protein Studies |

|---|---|---|

| Natural Abundance | 100% | High signal intensity without isotopic enrichment. |

| Nuclear Spin (I) | ½ | Sharp resonance lines, simplifying spectral analysis. |

| Relative Sensitivity | ~83% (vs. ¹H) | Allows for detection at low concentrations. |

| Chemical Shift Range | ~300 ppm | High sensitivity to changes in the local chemical environment. |

While ¹⁹F NMR provides specific information about the local environment of the fluorinated residue, a more complete structural picture is obtained through multidimensional NMR techniques utilizing ¹H, ¹³C, and ¹⁵N nuclei. These methods are fundamental to determining the three-dimensional structures of proteins and peptides in solution. youtube.comnih.gov

For peptides and proteins containing Boc-2,4,6-trifluoro-L-phenylalanine, standard NMR experiments like COSY, TOCSY, and NOESY are used to assign proton resonances and establish through-bond and through-space connectivities. The Nuclear Overhauser Effect (NOE) is particularly crucial, as it provides distance constraints between protons that are close in space, which are then used to calculate the 3D structure. The presence of the fluorinated aromatic ring can influence the chemical shifts of nearby protons, which must be accounted for during the assignment process.

¹³C NMR spectroscopy is also a valuable tool. The chemical shifts of carbonyl carbons, for example, are sensitive to solvent polarity and hydrogen bonding, providing insights into intra- and intermolecular interactions within peptides. mdpi.com Studies on Boc-protected amino acids and dipeptides have shown that the chemical shifts of carbonyl carbons in the Boc group and the peptide backbone correlate with solvent properties and steric factors of adjacent side chains. mdpi.com In the context of phenylalanine residues, solid-state ¹³C NMR has revealed that Cγ chemical shifts are influenced by electrostatic field effects, correlating with the π-electron density of the aromatic ring. illinois.edu

Isotopic labeling with ¹³C and ¹⁵N is often employed to simplify complex spectra and enhance signal sensitivity, especially for larger proteins. Triple-resonance experiments (e.g., HNCA, HN(CO)CA) link the amide proton (¹HN), its attached nitrogen (¹⁵N), and the alpha-carbons (¹³Cα) of sequential residues, forming the basis for sequential backbone assignment. youtube.com The incorporation of this compound would be compatible with these established methodologies for de novo structure determination.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment in Solution-Phase Research Systems

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules. The peptide backbone is the primary contributor to the CD signal in the far-UV region (typically 190-250 nm), and the resulting spectrum is characteristic of the protein's secondary structure content (e.g., α-helix, β-sheet, random coil). nih.govnih.gov

It is important to note that aromatic side chains, including that of phenylalanine, can contribute to the CD spectrum in the far-UV region, which can interfere with the analysis of backbone conformation. nih.gov Methods have been developed to correct for these side-chain contributions, allowing for a more accurate determination of the peptide's secondary structure. nih.gov The characteristic CD spectrum of L-phenylalanine itself shows distinct positive and negative bands that are mirror images of those for D-phenylalanine. researchgate.net

Table 2: Characteristic Far-UV CD Signals for Common Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

|---|---|

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm. |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm. |

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Determination of Modified Biomolecules

X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of molecules at atomic resolution. nih.govnih.gov The process involves crystallizing the purified molecule and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. nih.govyoutube.com For a protein containing this compound, this method can provide a precise picture of how the fluorinated side chain is oriented within the protein's structure and how it mediates interactions with neighboring residues or ligands.

The high electron density of the fluorine atoms can be advantageous in crystallographic studies, potentially aiding in the phasing of the diffraction data and improving the quality of the resulting electron density map in the vicinity of the modified residue. Obtaining a high-resolution crystal structure is invaluable for understanding the specific structural consequences of the modification and for applications in structure-based drug design. nih.gov

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large protein complexes or membrane proteins that are difficult to crystallize. While generally providing lower resolution than X-ray crystallography, recent advances have pushed the capabilities of cryo-EM to near-atomic resolution for many systems. Incorporating a heavy atom-containing residue like trifluoro-L-phenylalanine could potentially serve as a fiducial marker, aiding in the particle alignment and reconstruction process, although this is not a standard application.

Mass Spectrometry Techniques for Characterization and Purity Assessment in Research

Mass spectrometry (MS) is an essential analytical tool for the characterization of synthetic compounds and biomolecules. For this compound and peptides derived from it, MS is routinely used to confirm the identity and assess the purity of the sample.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized amino acid derivative. beilstein-journals.org This is a critical quality control step to ensure that the correct compound has been prepared before its use in peptide synthesis.

Once incorporated into a peptide, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize the peptide for MS analysis. The resulting mass spectrum will show a peak corresponding to the molecular weight of the peptide, confirming the successful incorporation of the this compound residue. Furthermore, tandem mass spectrometry (MS/MS) can be employed to sequence the peptide. In this technique, the peptide ion is fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides sequence information and can pinpoint the exact location of the modified amino acid within the peptide chain.

Computational and Theoretical Investigations on Boc 2,4,6 Trifluoro L Phenylalanine Systems

Quantum Chemical Calculations (e.g., DFT) for Understanding Electronic Structure and Reactivity in Research Contexts

Quantum chemical (QC) calculations are fundamental for elucidating the electronic properties of fluorinated amino acids. Density Functional Theory (DFT) is a particularly powerful and widely used QC method for studying molecules of this size. researchgate.netnih.gov By solving approximations of the Schrödinger equation, DFT can accurately predict the geometric and electronic structure of systems like Boc-2,4,6-Trifluoro-L-Phenylalanine.

For instance, DFT calculations performed at a level of theory such as B3LYP/6-31G(d,p) can provide detailed insights into vibrational frequencies and the fundamental electronic properties that govern the behavior of the molecule in various chemical environments. researchgate.net

| Electron Affinity | The energy released when an electron is added to the molecule. | 0.9 eV |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations on similar molecules for research purposes.

Molecular Dynamics (MD) Simulations for Exploring Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For peptides containing this compound, MD simulations are invaluable for exploring their conformational landscapes and understanding how fluorination impacts peptide structure and flexibility. biorxiv.orgnih.gov

By simulating the behavior of the molecule in a solvent (typically water) for timescales ranging from nanoseconds to microseconds, researchers can observe the accessible conformations and the transitions between them. A key output of these simulations is the Ramachandran plot, which visualizes the statistically allowed regions for the backbone dihedral angles (phi, ψ) of the amino acid residue. Studies on similar peptides have shown that phenylalanine residues predominantly populate the beta-strand (β) and polyproline II (PPII) conformations. nih.gov MD simulations can determine the relative populations of these states for this compound, revealing any conformational preferences induced by the fluorine substitutions.

Furthermore, MD simulations provide detailed information about intermolecular interactions between the fluorinated residue and its environment, such as surrounding water molecules or the binding pocket of a target protein. These simulations can quantify hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that dictate the molecule's behavior and binding affinity. nih.gov

Table 2: Example Conformational State Populations for a Phenylalanine Residue in a Tripeptide from MD Simulations

| Conformational State | Phi (φ) Angle Range | Psi (ψ) Angle Range | Population (%) |

|---|---|---|---|

| Beta-strand (β) | -180° to -45° | +90° to +180° | 45% |

| Polyproline II (PPII) | -90° to -60° | +120° to +180° | 40% |

| Right-handed α-helix (αR) | -90° to -45° | -60° to -30° | 5% |

| Other | N/A | N/A | 10% |

Note: This data is based on findings for similar peptides and serves as an example of the type of analysis performed with MD simulations. nih.gov

Force Field Development and Validation for Accurate Modeling of Fluorinated Amino Acids in Biomolecular Simulations

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of parameters that defines the potential energy of the system. biorxiv.orggithub.io Standard force fields like AMBER, CHARMM, and GROMOS are not always parameterized for non-canonical amino acids like this compound. Therefore, the development and validation of specific parameters for fluorinated amino acids are essential for reliable simulations. github.ionih.govsemanticscholar.org

The parameterization process typically involves several steps:

Charge Derivation: Atomic charges are derived using quantum chemical calculations. Methods like Restrained Electrostatic Potential (RESP) or the Implicitly Polarized Charge (IPolQ) scheme are used to obtain charges that accurately reproduce the electrostatic potential around the molecule. biorxiv.orgfrontiersin.org

Bonded Parameter Optimization: Parameters for bonds, angles, and dihedral torsions are optimized to reproduce geometries, vibrational frequencies, and conformational energy profiles from high-level QM calculations or experimental data. frontiersin.org

Lennard-Jones Parameterization: Van der Waals parameters (Lennard-Jones) for the fluorine atoms are carefully chosen or optimized to correctly model their size and interaction properties.

Validation: The new force field is validated by performing MD simulations on small model systems (e.g., dipeptides) and comparing the results with QM calculations or experimental observables, such as NMR data. biorxiv.orgnih.gov The goal is to ensure that the force field accurately reproduces structural and dynamic properties. github.ionih.gov

Recent work has focused on developing robust parameters for various fluorinated aromatic amino acids for use with modern force fields like AMBER ff15ipq, enabling more accurate simulations of fluorinated proteins and peptides. biorxiv.orggithub.ionih.gov

Table 3: Key Stages in Force Field Parameterization for a Fluorinated Amino Acid

| Stage | Description | Common Methods |

|---|---|---|

| 1. Conformation Generation | Generate a diverse set of low-energy conformations for the molecule (e.g., a capped dipeptide). | High-temperature MD simulations, restrained QM optimizations. |

| 2. Quantum Calculations | Perform high-level QM calculations for each conformation to determine energies and electrostatic potentials. | DFT (e.g., B3LYP), MP2. |

| 3. Charge Fitting | Derive partial atomic charges that best fit the QM electrostatic potential. | RESP, IPolQ. |

| 4. Bonded Parameter Fitting | Optimize bond, angle, and dihedral parameters to match QM geometries and rotational energy profiles. | Parameter fitting software (e.g., mdgx). |

| 5. Validation | Test the new parameters by simulating model systems and comparing results to QM or experimental data. | MD simulations, comparison of Ramachandran plots, calculation of NMR observables. |

Molecular Docking and Binding Free Energy Calculations in Ligand-Target Research

In the context of drug discovery and design, computational methods are used to predict how a molecule like this compound, or a peptide containing it, will bind to a biological target such as an enzyme or receptor.

Molecular Docking is the first step in this process. It is a computational technique that predicts the preferred orientation (the "pose") of a ligand when bound to a target protein. researchgate.net Docking algorithms sample a large number of possible orientations and score them based on a simplified energy function, identifying the most likely binding modes. This provides a static picture of the interaction and is useful for high-throughput screening of potential drug candidates.

While docking is useful for predicting binding geometry, Binding Free Energy Calculations provide a more accurate and quantitative measure of binding affinity. nih.govnih.govscispace.com These methods are more computationally intensive as they typically rely on extensive MD simulations. Common approaches include:

MM/PBSA and MM/GBSA: Molecular Mechanics with Poisson-Boltzmann (or Generalized Born) and Surface Area solvation methods. These "end-point" methods calculate the free energy by analyzing snapshots from an MD simulation of the protein-ligand complex. frontiersin.org

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous "alchemical" methods that calculate the relative binding free energy between two ligands by computationally "transforming" one into the other. nih.govswarma.org These calculations can provide highly accurate predictions of changes in binding affinity due to small chemical modifications, making them exceptionally valuable for lead optimization in drug design projects. nih.govswarma.org

These computational tools allow researchers to understand the key interactions driving ligand binding at the molecular level and to rationally design modifications to improve potency and selectivity. frontiersin.orgnih.gov

Emerging Research Frontiers and Methodological Challenges

Development of Novel Analytical Techniques for Tracing and Quantifying the Compound in Complex Biological Research Matrices

The accurate tracing and quantification of Boc-2,4,6-trifluoro-L-phenylalanine and its subsequent peptides or metabolites within complex biological environments, such as plasma or tissue homogenates, are critical for understanding their behavior, stability, and mechanism of action. Standard analytical methods often require significant adaptation to handle such fluorinated molecules.

Key challenges stem from the compound's unique structure and the low concentrations typical in research applications. The development of robust analytical techniques is an active area of research, focusing on sensitivity and specificity.

Current and Developing Analytical Approaches:

High-Performance Liquid Chromatography (HPLC): HPLC is a foundational technique for separating the compound from complex mixtures. beilstein-journals.org When coupled with mass spectrometry (UPLC-MS), it provides a powerful tool for both quantification and structural identification. nih.gov Studies on other per- and polyfluoroalkyl substances (PFAS) in plasma have successfully utilized UPLC-MS, demonstrating its applicability for these types of compounds. nih.gov

Immunoassays: For small molecules like amino acids, developing specific antibodies for traditional sandwich-type immunoassays is difficult. nih.gov A novel approach for L-phenylalanine involved derivatizing the amino acid to create a larger hapten, which then allowed for the generation of specific monoclonal antibodies. nih.gov This "semi-sandwich" immunometric assay achieved high sensitivity and could be a blueprint for developing a similar quantitative method for this compound. nih.gov

¹⁹F NMR Spectroscopy: The three fluorine atoms on the phenyl ring provide a unique and highly sensitive NMR signature. This makes ¹⁹F NMR an invaluable tool for tracing the compound and its derivatives in vitro and potentially in vivo, without the background noise present in proton NMR.

Radiolabeling: For ultimate sensitivity in tracing studies, the compound can be synthesized with a radioactive isotope. Methods for radioiodination of similar N-Boc-phenylalanine derivatives have been developed, allowing for the creation of tracers for use in peptide synthesis and biological tracking. nih.gov

Table 1: Analytical Techniques for Fluorinated Amino Acid Analysis

| Technique | Application | Advantages | Challenges |

|---|---|---|---|

| UPLC-MS | Quantification and identification in biological fluids. nih.gov | High sensitivity and specificity; provides structural information. | Requires sophisticated instrumentation; matrix effects can suppress ion signals. |

| Semi-Sandwich Immunoassay | High-throughput quantification in biological samples. nih.gov | Potentially very high sensitivity and specificity; suitable for large sample numbers. | Requires development of highly specific monoclonal antibodies, which is a significant undertaking. nih.gov |

| ¹⁹F NMR Spectroscopy | Structural confirmation and tracing in various media. | No background signal in biological systems; sensitive to chemical environment changes. | Lower intrinsic sensitivity compared to MS or radiolabeling; requires higher concentrations. |

| Radiolabeling | Tracing in peptide synthesis and biological systems. nih.gov | Highest possible sensitivity for tracing applications. | Requires handling of radioactive materials and specialized facilities. |

Integration into Bioorthogonal Chemistry and Chemical Probes for in situ Research Applications

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The unique properties of the trifluorophenyl group make this compound an attractive building block for creating chemical probes for in situ studies.

The incorporation of this non-canonical amino acid into peptides or proteins can create novel biosensors and molecular probes. nih.gov The fluorine atoms can serve multiple roles:

As a Reporter Group: The ¹⁹F NMR signal can be used to report on the local environment of the peptide, including binding events, conformational changes, or cleavage by enzymes.

As a Bioorthogonal Handle: While not a classic bioorthogonal reaction pair, the unique electronic nature of the polyfluorinated ring could be exploited in novel chemical ligations.

For Enhanced Stability and Specificity: Fluorination can increase the metabolic stability of peptides, making them more robust probes for long-term studies in cellular environments. researchgate.net

The development of such probes is a key research frontier. These tools would allow scientists to visualize and interrogate biological processes with high precision, leveraging the unique signature of the fluorine atoms. nih.govcreative-peptides.com

Exploration of Materials Science Applications and Nanobiotechnology Research with Fluorinated Peptides

The incorporation of heavily fluorinated amino acids like 2,4,6-trifluoro-L-phenylalanine into peptides can dramatically influence their self-assembly properties, leading to the formation of novel biomaterials. nih.govbohrium.com This has opened up exciting avenues in materials science and nanobiotechnology. mdpi.comnumberanalytics.com

The "fluorous effect," a tendency for fluorinated segments to segregate from hydrocarbon segments, drives the self-organization of these peptides into well-defined nanostructures. nih.govresearchgate.net Depending on the peptide sequence, the number of fluorinated residues, and environmental conditions, a variety of architectures can be formed. bohrium.com

Key Applications and Research Findings:

Hydrogels: Fluorinated peptides can self-assemble into fibrous networks that entrap water, forming stable hydrogels. These materials are being explored for use as scaffolds in tissue engineering and as vehicles for controlled drug delivery. researchgate.netbohrium.com

Nanofibers and Nanotubes: The directional forces of fluorous interactions, combined with hydrogen bonding, can guide the assembly of peptides into highly ordered nanofibers and nanotubes. bohrium.com These structures have potential applications in electronics, catalysis, and as antibacterial surfaces.

Enhanced Biofunctionality: The unique microenvironments created by fluorous domains can enhance the biological activity of the assembled peptides, leading to materials with improved antibacterial properties or specific cell-adhesion characteristics. bohrium.com

Table 2: Materials Science Applications of Fluorinated Peptides

| Application Area | Resulting Nanostructure | Key Properties | Potential Use |

|---|---|---|---|

| Tissue Engineering | Hydrogels, fibrous scaffolds bohrium.com | Biocompatible, mechanically tunable, supports cell growth. | Scaffolds for regenerative medicine. |

| Drug Delivery | Nanoparticles, hydrogels nih.govbohrium.com | High loading capacity, controlled release, enhanced stability. | Targeted and sustained release of therapeutics. |

| Antimicrobial Surfaces | Coatings, fibrous assemblies nih.govbohrium.com | Disrupts bacterial membranes, resists biofilm formation. | Medical implants, wound dressings. |

| Biosensors | Self-assembled monolayers, nanoparticles nih.gov | Stable, specific binding properties. | Diagnostic platforms, environmental monitoring. |

Future Directions in the Design and Application of Polyfluorinated Amino Acids in Advanced Research Programs

The field of polyfluorinated amino acids is poised for significant growth, driven by their potential to solve long-standing challenges in chemistry, biology, and materials science. The future direction of research involving compounds like this compound will likely focus on several key areas.

A major thrust will be the continued development of novel therapeutic agents. beilstein-journals.orgnumberanalytics.com The incorporation of fluorinated phenylalanines can improve the metabolic stability, bioavailability, and binding affinity of peptide-based drugs. beilstein-journals.org This is particularly relevant for creating next-generation enzyme inhibitors and anticancer agents.

In materials science, the focus will be on achieving greater control over the self-assembly process to fabricate more complex and functional "smart" materials that can respond to specific biological or chemical stimuli. bohrium.com Furthermore, advancements in analytical chemistry, such as new methods for the rapid separation and analysis of amino acid enantiomers, will accelerate research and development across all applications. youtube.com

Table 3: Future Research Directions for Polyfluorinated Amino Acids

| Research Area | Objective | Potential Breakthrough |

|---|---|---|

| Drug Discovery | Develop more stable and potent peptide-based therapeutics. beilstein-journals.org | New classes of antibiotics, antivirals, and cancer therapies with improved pharmacokinetic profiles. numberanalytics.com |

| Advanced Biomaterials | Create "smart" materials that respond to environmental cues. bohrium.com | On-demand drug delivery systems, dynamic tissue scaffolds, and sensitive diagnostic devices. |

| Chemical Biology | Design sophisticated probes for imaging and manipulating cellular processes. nih.gov | Real-time visualization of protein interactions and enzyme activity within living cells. |

| Analytical Chemistry | Develop faster and more sensitive methods for analysis and separation. youtube.com | Routine clinical monitoring of fluorinated drugs and their metabolites; high-throughput screening of compound libraries. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.